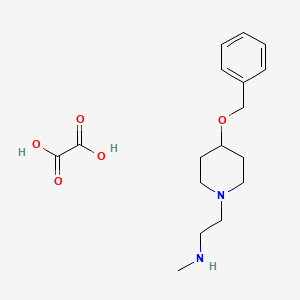

MS049 oxalate salt

Vue d'ensemble

Description

MS049 oxalate salt is a potent and selective inhibitor of protein arginine methyltransferases (PRMTs) PRMT 4 and PRMT6 . It has been shown to reduce the H3R2me2a mark in HEK293 cells with an IC50 value of 0.97 µM and also, unexpectedly, to reduce H4R3me2a in HEK293 cells .

Molecular Structure Analysis

The molecular formula of this compound is C15H24N2O.C2H2O4 . The InChI Key is RWKUVRQLFRJTTR-UHFFFAOYSA-N . The canonical SMILES representation is CNCCN1CCC(CC1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O .Chemical Reactions Analysis

This compound is a potent and selective PRMT4 and PRMT6 inhibitor . It reduces Med12me2a and H3R2me2a levels in HEK293 cells in vitro .Physical and Chemical Properties Analysis

This compound has a molecular weight of 338.4 . It is soluble to 100 mM in water and to 20 mM in DMSO . .Applications De Recherche Scientifique

Atmospheric Importance of Water-Soluble Organic Salts

A study by Peng and Chan (2001) on water-soluble organic salts, including sodium oxalate, highlights their significant role in atmospheric chemistry. These salts, through their hydration and dehydration cycles, impact atmospheric humidity and cloud formation. Sodium oxalate in particular demonstrates unique behavior compared to other studied salts like sodium formate or ammonium oxalate, offering insights into atmospheric water cycles (Peng & Chan, 2001).

Electrocatalytic Conversion of CO2

Angamuthu et al. (2010) discovered that a copper complex with oxalate could selectively convert carbon dioxide into oxalate, even in the presence of oxygen. This process is critical for addressing atmospheric CO2 levels and could have applications in carbon capture technologies. The conversion of CO2 into oxalate, a more complex compound, represents an innovative approach to managing greenhouse gases (Angamuthu et al., 2010).

Geomycology and Environmental Biotechnology

Gadd et al. (2014) explored the role of oxalate in geomycology and environmental biotechnology. Oxalate, produced by fungi, is key in metal and mineral transformations, affecting nutrient cycles, rock weathering, and bioremediation processes. The study underscores the significance of oxalate in both environmental and technological contexts, such as detoxification and biomineral formation, and its potential adverse effects on material biodeterioration (Gadd et al., 2014).

Role in Soil Chemistry

Graustein, Cromack, and Sollins (1977) identified calcium salts of oxalic acid, including oxalates, in various soil layers. These compounds accelerate the weathering of soil minerals, thereby increasing the availability of nutrients. This discovery emphasizes the crucial role of oxalates in soil chemistry and nutrient cycling (Graustein, Cromack, & Sollins, 1977).

Probiotic Research and Oxalate Metabolism

Mogna et al. (2014) investigated the capacity of various probiotic strains to metabolize oxalates. This research is vital in understanding how gut microbiota can influence the absorption and excretion of oxalates, with potential implications for conditions like kidney stones and hyperoxaluria. The study offers insights into the therapeutic applications of probiotics in managing oxalate-related health issues (Mogna et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.C2H2O4/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,15-16H,7-13H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKUVRQLFRJTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

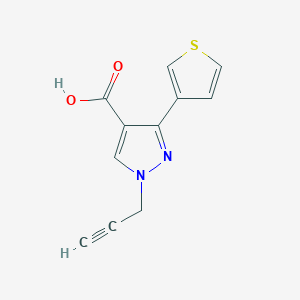

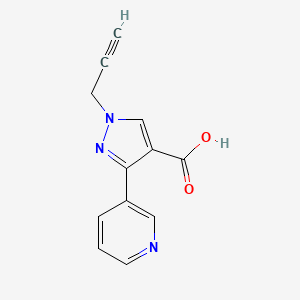

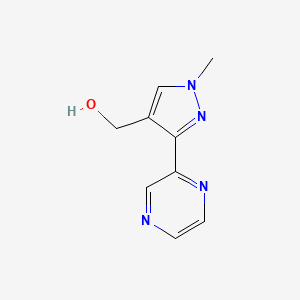

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.